7-isopropyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS: 924834-86-6) is a heterocyclic compound with a fused pyrido-triazolopyrimidinone scaffold. It is cataloged as a screening compound (CD11012529) by ChemDiv, available in quantities from 1 mg for research purposes . The compound’s structure features:
- Methyl group at position 2, contributing to steric and lipophilic properties.
- Fused bicyclic core (pyridine + triazolopyrimidinone), enabling π-π stacking interactions.
The compound is utilized in early-stage drug discovery, likely targeting enzymes or receptors due to its nitrogen-rich heterocyclic architecture .
Properties
IUPAC Name |
4-methyl-11-propan-2-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-7(2)16-5-4-10-9(11(16)18)6-13-12-14-8(3)15-17(10)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIZWVBFDYRBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopropyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper bromide (CuBr) and 1,10-phenanthroline .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, environmentally friendly oxidizing agents and catalysts are preferred to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-isopropyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, NaOCl
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-isopropyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biology: It is used in studies related to cell cycle regulation and apoptosis induction in cancer cells.
Material Science: The compound’s unique structure makes it a candidate for developing light-emitting materials for organic light-emitting diodes (OLEDs).
Environmental Science: It is explored as a fluorescent probe for detecting metal ions, such as Fe3+, in environmental and biological samples.
Mechanism of Action
The mechanism of action of 7-isopropyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of CDK2/cyclin A2, disrupting the kinase’s activity and leading to cell cycle arrest and apoptosis in cancer cells . The binding involves essential hydrogen bonding interactions with key amino acid residues in the active site .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related triazolopyrimidinone derivatives:
*Note: Molecular formula estimated based on structural analogy to .
Structural and Functional Insights
Substituent Effects
- Amino vs. Alkyl Groups: The 7-amino group in the target compound enhances hydrogen-bonding capacity compared to 7-alkylated analogs (e.g., 7-isopropyl in ), which may improve target binding but reduce membrane permeability .
- Aromatic vs. Aliphatic Substituents : Derivatives with aromatic moieties (e.g., 2-pyridinyl in ) exhibit higher molecular weights and improved π-π interactions, whereas aliphatic groups (e.g., methyl/isopropyl) favor metabolic stability .
Pharmacological Potential
- Electrochemical Activity: Methoxyphenyl-substituted triazolopyrimidinones () show reversible redox behavior, making them candidates for prodrug design .
- Anti-Ulcer Applications: highlights a triazolopyrimidinone fused with selenium nanoparticles, suggesting synergistic therapeutic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
